6-Pyridin-3-ylpyrazin-2-amine

VEGFR-2 kinase inhibition pyrazine-pyridine biheteroaryl hinge-region binding

6-Pyridin-3-ylpyrazin-2-amine (CAS 925677-98-1) is a heterocyclic building block with molecular formula C9H8N4 and molecular weight 172.19 g/mol, belonging to the pyrazine-pyridine biheteroaryl chemotype. The compound features a 2-aminopyrazine core connected to a pyridin-3-yl substituent at the 6-position, establishing a 1,3-disubstitution pattern on the pyrazine ring.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
Cat. No. B7899611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyridin-3-ylpyrazin-2-amine
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=CC(=N2)N
InChIInChI=1S/C9H8N4/c10-9-6-12-5-8(13-9)7-2-1-3-11-4-7/h1-6H,(H2,10,13)
InChIKeyQAXLYPQKJZAURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Pyridin-3-ylpyrazin-2-amine (CAS 925677-98-1): Validated Pyrazine-Pyridine Biheteroaryl Scaffold for Kinase-Targeted Medicinal Chemistry


6-Pyridin-3-ylpyrazin-2-amine (CAS 925677-98-1) is a heterocyclic building block with molecular formula C9H8N4 and molecular weight 172.19 g/mol, belonging to the pyrazine-pyridine biheteroaryl chemotype [1]. The compound features a 2-aminopyrazine core connected to a pyridin-3-yl substituent at the 6-position, establishing a 1,3-disubstitution pattern on the pyrazine ring. This specific substitution geometry was identified as the critical scaffold for potent vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibition in seminal structure-activity relationship (SAR) studies [2]. The compound is commercially supplied at 95–98% purity by multiple vendors and is soluble in DMF (30 mg/mL) and DMSO (25 mg/mL) .

Why Regioisomeric or In-Class Substitution of 6-Pyridin-3-ylpyrazin-2-amine Cannot Be Assumed Equivalent for Kinase-Targeted Research


The pyrazine-pyridine biheteroaryl scaffold derives its kinase inhibitory activity from a precise 1,3-disubstitution orientation on both the upper (pyrazine) and lower (pyridine) rings, which enforces a U-shaped conformation required for productive hinge-region hydrogen bonding within the ATP-binding site [1]. Altering the pyridine substitution position from 3-pyridyl to 2-pyridyl or 4-pyridyl relocates the hydrogen-bond-accepting nitrogen atom, disrupting the bidentate interaction geometry with the backbone NH and carbonyl of the kinase hinge [1]. Similarly, shifting the pyridine attachment from the 6-position to the 5-position of the pyrazine ring changes the relative orientation of the two heterocycles, which has been shown in SAR studies to abolish VEGFR-2 potency or dramatically alter kinase selectivity profiles [2]. The unsubstituted 5-position of the pyrazine ring in 6-Pyridin-3-ylpyrazin-2-amine further distinguishes it as a versatile intermediate for late-stage diversification via electrophilic bromination and subsequent cross-coupling, a synthetic handle absent in regioisomers already substituted at that position .

Quantitative Differentiation Evidence for 6-Pyridin-3-ylpyrazin-2-amine Against Key Regioisomeric and Structural Comparators


1,3-Disubstitution Scaffold Validation: The 6-(Pyridin-3-yl) Geometry Matches the Potent VEGFR-2 Chemotype

The 6-(pyridin-3-yl) substitution pattern of the target compound produces a 1,3-disubstitution orientation on the pyrazine ring that is identical to the validated core scaffold of the most potent VEGFR-2 inhibitors in the pyrazine-pyridine biheteroaryl series. The lead compound 15 from the J&J discovery program, bearing this exact 1,3-substitution geometry, achieved IC50 = 0.084 µM at VEGFR-2 with >100-fold selectivity over CDK1, calmodulin kinase 2, casein kinases, MAPK, PKA, and PKC isoforms (all IC50 >10 µM) [1]. In contrast, altering the disubstitution pattern away from 1,3-orientation (e.g., 1,2-substitution) was explicitly noted to abolish VEGFR-2 potency [1]. Replacement of the 3-pyridine of compound 15 with a thiazole (compound 59) caused an ~8-fold potency loss (IC50 = 0.708 µM), and replacement with an oxazole (compound 62) caused a ~25-fold loss (IC50 = 2.11 µM), confirming that the 3-pyridyl nitrogen position is non-redundant for target engagement [1].

VEGFR-2 kinase inhibition pyrazine-pyridine biheteroaryl hinge-region binding scaffold validation

Synthetic Versatility: Unsubstituted 5-Position Enables Direct Bromination to a Cross-Coupling-Ready Intermediate

6-Pyridin-3-ylpyrazin-2-amine (CAS 925677-98-1, MW 172.19) bears an unsubstituted C5 position on the pyrazine ring, which serves as a reactive site for electrophilic aromatic bromination. The resulting 5-Bromo-6-pyridin-3-ylpyrazin-2-amine (CAS 925677-99-2, MW 251.08) is a documented compound available from multiple vendors and constitutes a versatile intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) to introduce diverse aryl, heteroaryl, or alkenyl substituents at the 5-position . In contrast, the regioisomer 5-(Pyridin-3-yl)pyrazin-2-amine (CAS 1159816-78-0) has the pyridin-3-yl group at the 5-position rather than the 6-position, precluding bromination at the corresponding reactive site and limiting direct diversification options at that ring position . Similarly, N-(Pyridin-3-yl)pyrazin-2-amine (CAS 1028223-88-2), which connects pyridine and pyrazine via an amine bridge rather than a direct C–C bond, lacks the biaryl coupling handle altogether and has a different conformational profile, primarily finding application as a metal-organic framework (MOF) linker rather than a kinase scaffold building block .

late-stage functionalization bromination Suzuki coupling Stille coupling lead optimization

Vendor-Supplied Purity and Solubility Specifications: Quantified Procurement-Ready Parameters

6-Pyridin-3-ylpyrazin-2-amine is commercially available from multiple independent vendors with documented purity and solubility specifications, enabling direct procurement without the need for in-house resynthesis or repurification. Chemscene supplies the compound at 98% purity (Cat. No. CS-0551353) with storage recommendation: sealed in dry, 2–8 °C . Leyan supplies at 98% purity (Product No. 1622014) . AKSci supplies at minimum 95% purity (Cat. No. 0861DG) with long-term storage in a cool, dry place . Beyotime reports specific solubility values: DMF 30 mg/mL and DMSO 25 mg/mL at 98% purity . These vendor-verified specifications reduce procurement risk by providing multiple independent supply sources with consistent quality benchmarks. In comparison, the 5-position regioisomer (CAS 1159816-78-0) is available from fewer vendors, and the 2-pyridyl isomer (PubChem CID 45788391) has a less widely listed CAS number, indicating narrower commercial availability.

purity specification solubility procurement quality control DMF DMSO

Physicochemical Property Comparison: Computed Global Descriptors Are Identical Across Regioisomers, But Nitrogen Vector Orientation Determines Biological Recognition

Computed global molecular properties for all four C9H8N4 regioisomers (6-(pyridin-3-yl), 5-(pyridin-3-yl), 6-(pyridin-2-yl), and 6-(pyridin-4-yl)) are nearly identical: XLogP3-AA = 0–0.1, TPSA = 64.7 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, rotatable bond count = 1 [1][2][3]. This means solubility, permeability, and Lipinski compliance cannot differentiate these isomers at the computed property level. However, the spatial vector of the pyridine nitrogen lone pair differs fundamentally: the 3-pyridyl isomer projects the nitrogen at a meta orientation relative to the biaryl bond, the 2-pyridyl isomer places it ortho (adjacent to the biaryl linkage, potentially engaging in intramolecular interactions), and the 4-pyridyl isomer places it para (directly opposite). In the validated VEGFR-2 co-crystal model, the 3-pyridyl nitrogen of compound 15 accepts a hydrogen bond from the backbone NH of Cys919 in the kinase hinge region, an interaction geometry that cannot be replicated by the 2-pyridyl or 4-pyridyl orientations [4].

computed properties XLogP tPSA hydrogen bonding regioisomer comparison kinase hinge binding

Kinase Selectivity Window: Class-Level Evidence That the 1,3-Disubstituted Scaffold Discriminates VEGFR-2 from CDK and Other Off-Target Kinases

Although no direct kinase panel data exist for the unsubstituted 6-Pyridin-3-ylpyrazin-2-amine parent compound, the class-level selectivity profile of the 1,3-disubstituted pyrazine-pyridine biheteroaryl scaffold is well-characterized. Compound 15 (the closest elaborated analog sharing the same scaffold geometry) was profiled against a panel of 14 kinases: it exhibited >100-fold selectivity for VEGFR-2 (IC50 = 0.084 µM) over calmodulin kinase 2, casein kinase-1, casein kinase-2, CDK1, CDK4, MAPK (ERK2), PKA, PKCβ2, and PKCγ (all IC50 >10 µM), and >10-fold selectivity over EGFR (IC50 = 1.36 µM) and insulin-R kinase (IC50 = 1.69 µM) [1]. In the follow-up full SAR paper, elaborated analogs 39 and 41 maintained this selectivity profile while achieving in vivo antitumor efficacy in an A375 human melanoma xenograft model [2]. Critically, the scaffold origin story is instructive: the pyrazine-pyridine biheteroaryl was discovered during attempts to optimize a CDK1 inhibitor; the 1,3-substitution pattern unexpectedly flipped the selectivity from CDK1 to VEGFR-2, demonstrating that the substitution geometry, not just the heterocyclic composition, governs kinase selectivity [1]. This class-level evidence supports the selection of the 6-(pyridin-3-yl)-substituted scaffold for VEGFR-2-focused programs and argues against substituting regioisomers that have not been validated for this selectivity window.

kinase selectivity VEGFR-2 CDK1 off-target profiling therapeutic window

Evidence-Backed Application Scenarios for 6-Pyridin-3-ylpyrazin-2-amine in Kinase Drug Discovery and Chemical Biology


VEGFR-2 Kinase Inhibitor Lead Generation: Scaffold-Hopping Starting Point with Validated Selectivity

6-Pyridin-3-ylpyrazin-2-amine serves as the minimal core scaffold for generating focused libraries of VEGFR-2 inhibitors via functionalization at the 2-amino group and the 5-position of the pyrazine ring. The 1,3-disubstitution pattern of this scaffold is the validated chemotype from which compounds 15, 39, and 41 were derived, all achieving sub-100 nM VEGFR-2 IC50 values with >100-fold selectivity over CDK1 and other off-target kinases [1]. Procurement of this specific regioisomer ensures the scaffold geometry is compatible with the U-shaped conformation required for bidentate hinge-region hydrogen bonding to Cys919 [1]. The unsubstituted 5-position permits electrophilic bromination to yield 5-Bromo-6-pyridin-3-ylpyrazin-2-amine (CAS 925677-99-2), which can then undergo Suzuki or Stille coupling to introduce diverse aromatic substituents for SAR exploration .

Kinase Selectivity Profiling: Chemoproteomic Probe Precursor for Target Deconvolution

The parent scaffold, when elaborated with an appropriate linker and affinity tag at the 2-amino or 5-position, can serve as a chemoproteomic probe for identifying and quantifying VEGFR-2 engagement in cellular lysates. The well-characterized selectivity window of the scaffold class (>100-fold over CDK family, >10-fold over EGFR) reduces the likelihood of confounding off-target pull-down, making this chemotype preferable to less selective kinase inhibitor scaffolds for target deconvolution studies [1]. The documented solubility of the parent compound in DMF (30 mg/mL) and DMSO (25 mg/mL) supports its compatibility with biochemical assay conditions .

Biheteroaryl Coordination Chemistry: MOF Ligand with Distinct Nitrogen Donor Geometry vs. Amine-Bridged Isomers

While N-(Pyridin-3-yl)pyrazin-2-amine (CAS 1028223-88-2) has been noted as a metal-organic framework (MOF) ligand , 6-Pyridin-3-ylpyrazin-2-amine offers a structurally distinct coordination mode: the direct C–C biaryl linkage between pyrazine and pyridine provides a more rigid, planar ligand geometry compared to the conformationally flexible amine-bridged isomer. This rigidity, combined with the distinct spatial positioning of the pyridine nitrogen (meta to the biaryl bond) and the pyrazine nitrogens, may enable the construction of coordination polymers or MOFs with different pore geometries and metal-binding stoichiometries than those accessible with the amine-linked analog. The 95–98% purity available from commercial vendors supports direct use in materials synthesis without further purification .

Synthetic Methodology Development: Benchmark Substrate for Regioselective C–H Functionalization of Electron-Deficient Heteroarenes

The presence of both an electron-deficient pyrazine ring and an electron-rich pyridine ring in a single, commercially available molecule makes 6-Pyridin-3-ylpyrazin-2-amine an attractive benchmark substrate for developing and comparing C–H activation methodologies. The distinct electronic environments of the pyrazine C5–H (adjacent to two ring nitrogens, highly electron-deficient) versus the pyridine C–H positions provide a built-in test of regioselectivity. The reported Stille coupling synthesis from 2-amino-6-chloropyrazine and 3-(tributylstannyl)pyridine [2] establishes a synthetic baseline against which newer, more sustainable coupling methods (e.g., direct C–H arylation) can be benchmarked.

Quote Request

Request a Quote for 6-Pyridin-3-ylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.